2-(4-chlorophenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorophenoxy group, a pyridine ring, and a triazole moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the chlorophenoxy group. This can be achieved by reacting 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. Subsequent reactions with acetic anhydride yield 2-(4-chlorophenoxy)acetamide.
The pyridine and triazole components are synthesized separately and then combined with the chlorophenoxy acetamide. The pyridine ring can be synthesized through the Chichibabin pyridine synthesis, while the triazole ring can be formed via the Huisgen cycloaddition reaction (click chemistry).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chlorophenoxy group can be oxidized to form chlorophenol derivatives.
Reduction: : The pyridine ring can be reduced to form pyridine derivatives.
Substitution: : The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Chlorophenols and chlorinated phenols.
Reduction: : Pyridine derivatives such as piperidine.
Substitution: : Substituted triazoles and various amides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows it to interact with a wide range of biological targets.
Medicine
In the medical field, this compound has potential as a lead compound for drug development. Its ability to interact with multiple targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to biological effects. The specific pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)acetamide: : Similar structure but lacks the triazole and pyridine groups.
N-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide: : Similar structure but lacks the chlorophenoxy group.
4-Chlorophenoxyacetic acid: : Similar chlorophenoxy group but different functional groups.
Uniqueness
The uniqueness of 2-(4-chlorophenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide lies in its combination of chlorophenoxy, pyridine, and triazole groups, which provides a unique set of chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c17-12-3-5-15(6-4-12)24-11-16(23)19-8-13-10-22(21-20-13)14-2-1-7-18-9-14/h1-7,9-10H,8,11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEFBGQTETWNKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.